N-[2-(Tridecanoylamino)ethyl]tridecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Tridecanoylamino)ethyl]tridecanamide, also known as TTDA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and is composed of a tridecanoyl group and an ethylenediamine moiety. TTDA has shown promising results in various studies due to its unique properties and structure.
Mechanism of Action
The mechanism of action of N-[2-(Tridecanoylamino)ethyl]tridecanamide is not fully understood. However, it is believed to disrupt the cell membrane of bacteria, leading to cell death. N-[2-(Tridecanoylamino)ethyl]tridecanamide has also been shown to inhibit the growth of biofilms, which are communities of bacteria that are highly resistant to antibiotics.
Biochemical and Physiological Effects:
N-[2-(Tridecanoylamino)ethyl]tridecanamide has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have no significant effect on liver and kidney function, making it a safe candidate for further research. N-[2-(Tridecanoylamino)ethyl]tridecanamide has also been found to have anti-inflammatory properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N-[2-(Tridecanoylamino)ethyl]tridecanamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It also exhibits potent antibacterial activity, making it a useful tool for studying bacterial infections. However, N-[2-(Tridecanoylamino)ethyl]tridecanamide has some limitations. Its mechanism of action is not fully understood, and its effectiveness against certain strains of bacteria is still being investigated.
Future Directions
There are several future directions for the research of N-[2-(Tridecanoylamino)ethyl]tridecanamide. One potential application is in the development of new antimicrobial agents. N-[2-(Tridecanoylamino)ethyl]tridecanamide has shown promising results in vitro, and further research is needed to determine its effectiveness in vivo. Another potential application is in the treatment of inflammatory diseases. N-[2-(Tridecanoylamino)ethyl]tridecanamide has been found to have anti-inflammatory properties, and further research is needed to determine its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of N-[2-(Tridecanoylamino)ethyl]tridecanamide and its effectiveness against different strains of bacteria.
Synthesis Methods
The synthesis of N-[2-(Tridecanoylamino)ethyl]tridecanamide involves the reaction of tridecanoic acid with ethylenediamine in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain pure N-[2-(Tridecanoylamino)ethyl]tridecanamide. The synthesis of N-[2-(Tridecanoylamino)ethyl]tridecanamide has been well-established, and its purity can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N-[2-(Tridecanoylamino)ethyl]tridecanamide has been widely used in scientific research due to its unique properties. It has been shown to exhibit potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). N-[2-(Tridecanoylamino)ethyl]tridecanamide has also been found to have antifungal and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
properties
CAS RN |
148367-70-8 |
---|---|
Product Name |
N-[2-(Tridecanoylamino)ethyl]tridecanamide |
Molecular Formula |
C28H56N2O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
N-[2-(tridecanoylamino)ethyl]tridecanamide |
InChI |
InChI=1S/C28H56N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-27(31)29-25-26-30-28(32)24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
NKTOONQUZZLNIM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC |
synonyms |
N,N'-(1,2-Ethanediyl)bis(tridecanamide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.